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Compound of Interest

Compound Name: 4-Chloro-2,N-dimethylaniline

CAS No.: 30273-07-5

Cat. No.: B13503585 Get Quote

Technical Monograph: 4-Chloro-2,N-
dimethylaniline
Role: Metabolic Intermediate & Synthetic Precursor CAS Registry Number: 30273-07-5

Synonyms: N-Methyl-4-chloro-o-toluidine; N-Methyl-2-methyl-4-chloroaniline; 4-Chloro-N,2-

dimethylaniline.[1]

Executive Summary & Discovery Context
4-Chloro-2,N-dimethylaniline is not a primary pharmaceutical agent but a high-significance

toxicological marker and synthetic intermediate.[1] Its "discovery" is inextricably linked to the

development and subsequent regulatory scrutiny of Chlordimeform (CDM), an acaricide widely

used in the 1970s before its withdrawal due to carcinogenic risks.

Historically, this compound was identified during residue analysis studies as the primary N-

demethylated metabolite of chlordimeform. Its characterization was pivotal in understanding the

"lethal synthesis" pathway where formamidine pesticides are bioactivated into carcinogenic

aniline derivatives (specifically 4-chloro-o-toluidine).[1]
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The molecule features a benzene core substituted with a chlorine atom at the para position (4),

a methyl group at the ortho position (2), and a secondary amine function methylated at the

nitrogen.

Table 1: Physicochemical Profile
Property Value Note

Molecular Formula C₉H₁₂ClN

Molecular Weight 155.62 g/mol

Appearance
Colorless to pale yellow

oil/low-melting solid

Oxidizes/darkens upon air

exposure

Boiling Point ~261°C (at 760 mmHg) Predicted

LogP (Octanol/Water) ~3.1
Lipophilic, indicating

bioaccumulation potential

Solubility

Soluble in organic solvents

(CHCl₃, MeOH); Low solubility

in water

pKa ~3.8 - 4.0

Weak base (less basic than N-

methylaniline due to Cl

withdrawal)

Synthesis & Production Protocols
While originally isolated from biological matrices, pure standards for toxicological testing are

synthesized via selective alkylation.

Protocol A: Catalytic Selective N-Methylation (Modern
Standard)
This method avoids the over-methylation to N,N-dimethyl species, ensuring high yield of the

secondary amine.

Reagents:
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Substrate: 4-Chloro-2-methylaniline (4-COT)[1][2][3]

Reagent: Methanol (acting as alkylating agent)[1][4]

Catalyst: Heterogeneous Ni/ZnAlO or Cu-based catalysts[1]

Conditions: 150°C, Inert Atmosphere (N₂), Autoclave

Step-by-Step Workflow:

Catalyst Activation: Reduce the Ni/ZnAlO catalyst under H₂ flow at 450°C for 2 hours to

activate metallic active sites.

Loading: Charge a high-pressure autoclave with 4-chloro-2-methylaniline (10 mmol),

Methanol (100 mL), and activated catalyst (0.5 g).

Reaction: Pressurize with N₂ (1 MPa) and heat to 150°C. Stir at 800 rpm for 16 hours.

Mechanism: Methanol dehydrogenates to formaldehyde in situ, forms a Schiff base with the

aniline, and is hydrogenated by the catalyst to the N-methyl amine.

Purification: Cool to room temperature. Filter catalyst. Remove excess methanol via rotary

evaporation.

Isolation: Purify the crude oil via silica gel column chromatography (Eluent: Hexane/Ethyl

Acetate 10:1) to isolate the target mono-methylated product.[1]

Protocol B: Hydrolytic Degradation (Forensic
Preparation)
Used to simulate environmental degradation of Chlordimeform.

Hydrolysis: Reflux Chlordimeform in dilute HCl.

Differentiation: This typically yields the fully demethylated 4-COT.[1] To stop at the N-methyl

stage, controlled enzymatic hydrolysis using rat liver microsomes is required (see Section 5),

making this method less viable for bulk synthesis but essential for metabolic standards.
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Visualization: Synthesis Pathways
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Figure 1: Synthetic routes to 4-Chloro-2,N-dimethylaniline via catalytic alkylation (Green

path) and metabolic degradation of Chlordimeform (Red path).[1]

Spectroscopic Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR) to distinguish the N-

methyl group from the ring methyl group.[1]

Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Deuterochloroform) Frequency: 400 MHz[1][4][5]
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Chemical Shift
(δ ppm)

Multiplicity Integration Assignment
Structural
Insight

7.10
dd (J=8.6, 2.5

Hz)
1H Ar-H (C5)

Coupled to H6

(ortho) and H3

(meta).[1]

7.02 d (J=2.5 Hz) 1H Ar-H (C3)

Meta-coupling

confirms position

between Cl and

Me.[1]

6.50 d (J=8.5 Hz) 1H Ar-H (C6)

Upfield shift due

to ortho-amino

electron

donation.[1]

3.65 Broad singlet 1H N-H

Exchangeable

proton; shift

varies with

concentration.[1]

2.79 Singlet 3H N-CH₃
Characteristic N-

Methyl shift.[1]

2.15 Singlet 3H Ar-CH₃
Ring methyl

(Ortho).[1]

Mass Spectrometry (GC-MS)[1][3][4]
Molecular Ion (M+): m/z 155 (Characteristic Chlorine isotope pattern 3:1 at 155/157).[1]

Base Peak: m/z 140 (Loss of methyl group [M-15]⁺).[1]

Fragment: m/z 105 (Loss of Cl and Methyls).[1]

Biological Significance & Toxicology
This compound represents a "gateway" metabolite. Its formation is the first step in the

bioactivation of Chlordimeform, but it is the subsequent demethylation that generates the
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primary carcinogen.

Metabolic Pathway (The "Lethal Synthesis")
The toxicity of formamidine pesticides is driven by their conversion to anilines.

Parent: Chlordimeform (Inactive pro-carcinogen).[1]

Step 1: Oxidative N-demethylation by Cytochrome P450 (CYP450) yields 4-Chloro-2,N-
dimethylaniline.[1]

Step 2: Further N-demethylation yields 4-Chloro-o-toluidine (4-COT).[1]

Step 3: 4-COT undergoes N-hydroxylation to form DNA adducts, leading to

hemangiosarcoma (blood vessel cancer).[1]

Visualization: Metabolic Bioactivation
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Click to download full resolution via product page

Figure 2: The metabolic cascade of Chlordimeform.[1] The target compound (Yellow) is the

obligate intermediate converting the pesticide into the carcinogenic 4-COT.[1]

Safety Handling
Hazard Class: Carcinogen Category 1B (Presumed).[1]

PPE: Double nitrile gloves, P100 respirator, and full Tyvek suit.

Decontamination: 10% Sodium Hypochlorite solution (oxidizes the amine to less toxic

quinones).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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